molecular formula C10H11F2NO B6257493 N-(3,3-difluoropropyl)benzamide CAS No. 1855641-17-6

N-(3,3-difluoropropyl)benzamide

Cat. No.: B6257493
CAS No.: 1855641-17-6
M. Wt: 199.2
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Description

N-(3,3-Difluoropropyl)benzamide is a fluorinated benzamide derivative characterized by a benzamide core (C₆H₅CONH₂) substituted with a 3,3-difluoropropyl group (-CH₂CF₂CH₂) at the nitrogen atom. This compound belongs to a broader class of benzamides, which are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science due to their tunable electronic and steric properties. The presence of two fluorine atoms on the propyl chain enhances its lipophilicity and metabolic stability compared to non-fluorinated analogs, making it a candidate for bioactive molecule development .

Properties

CAS No.

1855641-17-6

Molecular Formula

C10H11F2NO

Molecular Weight

199.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,3-difluoropropyl)benzamide typically involves the reaction of benzoyl chloride with 3,3-difluoropropylamine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

C6H5COCl+H2NCH2CF2CH3C6H5CONHCH2CF2CH3+HCl\text{C}_6\text{H}_5\text{COCl} + \text{H}_2\text{NCH}_2\text{CF}_2\text{CH}_3 \rightarrow \text{C}_6\text{H}_5\text{CONHCH}_2\text{CF}_2\text{CH}_3 + \text{HCl} C6​H5​COCl+H2​NCH2​CF2​CH3​→C6​H5​CONHCH2​CF2​CH3​+HCl

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: N-(3,3-difluoropropyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The fluorine atoms in the 3,3-difluoropropyl group can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(3,3-difluoropropyl)benzamide is used as an intermediate in the synthesis of more complex organic molecules

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates, making this compound valuable in drug design and development.

Industry: The compound is used in the production of specialty chemicals and materials. Its fluorinated structure imparts unique properties, such as increased thermal stability and resistance to degradation, making it useful in various industrial applications.

Mechanism of Action

The mechanism of action of N-(3,3-difluoropropyl)benzamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of fluorine atoms can enhance binding affinity and selectivity towards these targets, thereby modulating biological pathways.

Comparison with Similar Compounds

N-(3-Chloropropyl)-2,3-dimethylbenzamide (CAS 1094397-79-1)

  • Structure : Features a 3-chloropropyl group and methyl substituents on the benzene ring.
  • The methyl groups add steric bulk, which may reduce solubility in polar solvents .
  • Applications : Chlorinated benzamides are often intermediates in pesticide synthesis, such as flutolanil derivatives .

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

  • Structure : Contains a dimethoxyphenethyl group, providing electron-rich aromaticity.
  • Properties : The methoxy groups improve solubility in organic solvents and enable π-π interactions in metal-catalyzed reactions. Reported melting point: 90°C .
  • Synthesis : Prepared via benzoyl chloride and 3,4-dimethoxyphenethylamine, yielding 80% under mild conditions .

N-(3,3,3-Trifluoro-2-hydroxy-2-phenylpropyl)-3-(trifluoromethyl)benzamide (CAS 1351641-06-9)

  • Structure : Includes a trifluoromethyl group on the benzene ring and a trifluoro-hydroxyphenylpropyl chain.
  • Properties : The trifluoromethyl groups significantly enhance metabolic resistance and bioavailability. Molecular weight: 377.28 g/mol .
Compound Molecular Formula Molecular Weight (g/mol) Key Substituents
N-(3,3-Difluoropropyl)benzamide C₁₀H₁₀F₂NO 201.19 (calculated) 3,3-Difluoropropyl
N-(3-Chloropropyl)-2,3-dimethylbenzamide C₁₂H₁₆ClNO 249.72 Chloropropyl, methyl
Rip-B C₁₇H₁₉NO₃ 285.34 Dimethoxyphenethyl
CAS 1351641-06-9 C₁₇H₁₃F₆NO₂ 377.28 Trifluoromethyl, trifluorohydroxypropyl

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(3,3-difluoropropyl)benzamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves amide bond formation between benzoyl chloride derivatives and 3,3-difluoropropylamine. Key steps include:

  • Coupling Reaction : Use of coupling agents like HATU or DCC in anhydrous DMF under inert atmosphere (N₂/Ar) .
  • Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization from ethanol to achieve >95% purity .
  • Critical Parameters : Temperature control (0–5°C during amine addition) minimizes side reactions. Solvent choice (e.g., THF vs. DMF) affects reaction kinetics .

Q. How can researchers validate the structural integrity of N-(3,3-difluoropropyl)benzamide using spectroscopic techniques?

  • Methodological Answer :

  • NMR Analysis :
  • ¹H NMR : Look for signals at δ 7.8–7.4 ppm (aromatic protons), δ 3.4–3.1 ppm (–CH₂CF₂–), and δ 2.1–1.8 ppm (CF₂–CH₂–) .
  • ¹⁹F NMR : Peaks at δ –110 to –115 ppm (CF₂ group) confirm fluorination .
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 226.1 (calculated for C₁₀H₁₁F₂NO) .

Q. What are the primary physicochemical properties of N-(3,3-difluoropropyl)benzamide relevant to formulation studies?

  • Methodological Answer : Key properties include:

  • LogP : ~2.1 (predicted via computational tools like MarvinSketch), indicating moderate lipophilicity .
  • Solubility : Poor aqueous solubility (<1 mg/mL); use co-solvents (e.g., DMSO or PEG-400) for in vitro assays .
  • Stability : Stable at RT for 6 months when stored in amber vials under argon .

Advanced Research Questions

Q. How can computational modeling guide the design of N-(3,3-difluoropropyl)benzamide derivatives with enhanced target affinity?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to predict binding modes with targets (e.g., kinases or GPCRs). Focus on fluorine’s electrostatic interactions with hydrophobic pockets .
  • QSAR Models : Train models using datasets of benzamide analogs to correlate substituent effects (e.g., fluorine position) with IC₅₀ values .
  • MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories (AMBER or GROMACS) .

Q. How should researchers resolve contradictions in biological activity data for N-(3,3-difluoropropyl)benzamide across assays?

  • Methodological Answer :

  • Dose-Response Curves : Perform 10-point dilution series (0.1 nM–100 µM) to identify off-target effects at high concentrations .
  • Counter-Screens : Test against related targets (e.g., PARP vs. HDACs) to confirm selectivity .
  • Metabolite Profiling : Use LC-MS to detect degradation products that may contribute to observed discrepancies .

Q. What strategies improve the pharmacokinetic profile of N-(3,3-difluoropropyl)benzamide in preclinical models?

  • Methodological Answer :

  • Prodrug Design : Introduce esterase-labile groups (e.g., acetyl) to enhance oral bioavailability .
  • CYP Inhibition Assays : Screen for interactions with CYP3A4/2D6 using human liver microsomes to predict metabolic stability .
  • Plasma Protein Binding : Use equilibrium dialysis to measure free fraction; aim for <90% binding to improve tissue penetration .

Q. How do fluorination patterns in N-(3,3-difluoropropyl)benzamide influence its reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Suzuki-Miyaura : The difluoropropyl group deactivates the benzene ring, requiring Pd(OAc)₂/XPhos catalysts for efficient coupling with aryl boronic acids .
  • Buchwald-Hartwig : Optimize with t-BuXPhos ligand and Cs₂CO₃ base to achieve C–N bond formation without fluorinated side products .

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